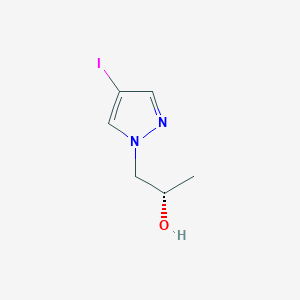
(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol is a chiral compound that contains a pyrazole ring substituted with an iodine atom and a hydroxyl group on a propanol chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.
Chiral synthesis: The chiral center is introduced by reacting the iodinated pyrazole with a chiral epoxide or a chiral auxiliary.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or H2/Pd (Hydrogen gas with palladium catalyst) can be used.
Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols) can be used under suitable conditions.
Major Products
Oxidation: Formation of 1-(4-Iodo-1H-pyrazol-1-yl)propan-2-one.
Reduction: Formation of 1-(4-Hydro-1H-pyrazol-1-yl)propan-2-ol.
Substitution: Formation of 1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol or 1-(4-Mercapto-1H-pyrazol-1-yl)propan-2-ol.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The iodine atom and the hydroxyl group may play crucial roles in binding to the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol
- (S)-1-(4-Chloro-1H-pyrazol-1-yl)propan-2-ol
- (S)-1-(4-Fluoro-1H-pyrazol-1-yl)propan-2-ol
Uniqueness
(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher electronegativity of iodine may result in different binding affinities and reaction mechanisms.
Propiedades
Fórmula molecular |
C6H9IN2O |
|---|---|
Peso molecular |
252.05 g/mol |
Nombre IUPAC |
(2S)-1-(4-iodopyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H9IN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4-5,10H,3H2,1H3/t5-/m0/s1 |
Clave InChI |
ZUCOZYNVQHJTPN-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](CN1C=C(C=N1)I)O |
SMILES canónico |
CC(CN1C=C(C=N1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13025573.png)
![(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13025589.png)
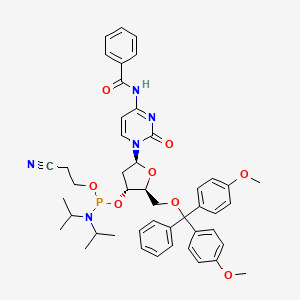
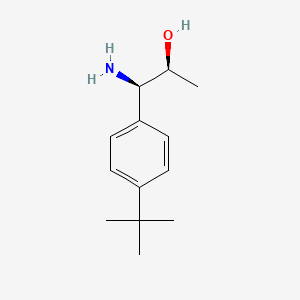
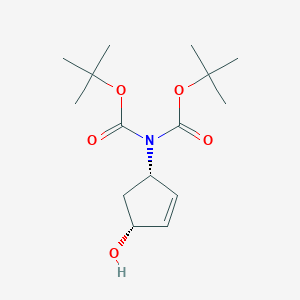
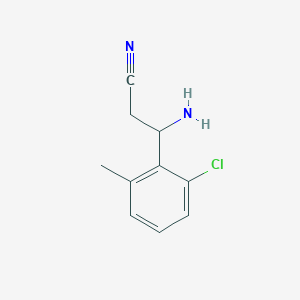
![3-[4-(Boc-amino)phenoxy]azetidine](/img/structure/B13025619.png)

![B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid](/img/structure/B13025640.png)

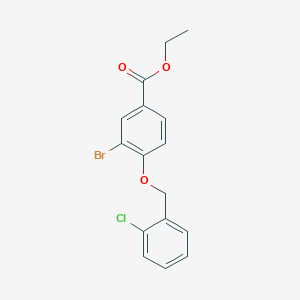
![tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13025654.png)
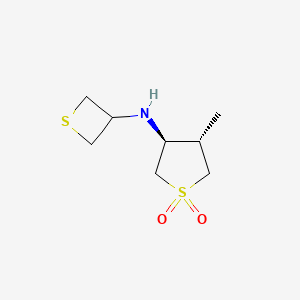
![2-{Pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine](/img/structure/B13025666.png)
